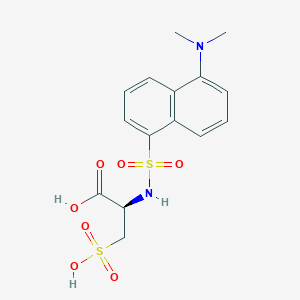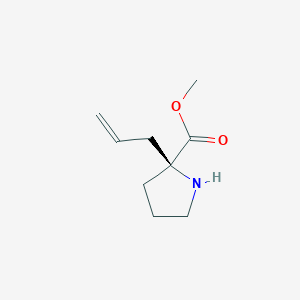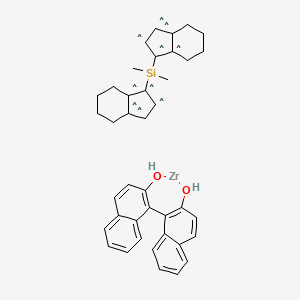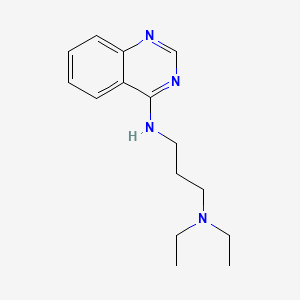
1-Acryloyloxy-3-adamantanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acryloyloxy-3-adamantanol, also known as 1,3-Adamantanediol monoacrylate, is a chemical compound with the molecular formula C13H18O3. It is characterized by the presence of an adamantane core, which is a tricyclic hydrocarbon, and an acryloyloxy group.
Métodos De Preparación
The synthesis of 1-Acryloyloxy-3-adamantanol typically involves the esterification of 1,3-adamantanediol with acryloyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to ensure complete conversion
For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1-Acryloyloxy-3-adamantanol undergoes various chemical reactions, including:
Polymerization: The acryloyloxy group can participate in free radical polymerization, forming polymers with unique properties.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 1,3-adamantanediol and acrylic acid.
Oxidation and Reduction: The adamantane core can undergo oxidation to form adamantanone derivatives, while reduction reactions can yield adamantanol derivatives.
Common reagents used in these reactions include radical initiators for polymerization, acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions .
Aplicaciones Científicas De Investigación
1-Acryloyloxy-3-adamantanol has several scientific research applications:
Polymer Science: It is used as a monomer in the synthesis of polymers with high thermal stability and mechanical strength.
Drug Delivery Systems: Due to its adamantane core, it is explored for use in drug delivery systems to enhance the stability and bioavailability of pharmaceuticals.
Material Science: It is used in the development of advanced materials, including coatings and adhesives, due to its unique structural properties
Mecanismo De Acción
The mechanism of action of 1-Acryloyloxy-3-adamantanol in drug delivery systems involves the encapsulation of active pharmaceutical ingredients within the adamantane core. This encapsulation enhances the stability and controlled release of the drugs. The acryloyloxy group allows for polymerization, forming a protective matrix around the drug molecules .
Comparación Con Compuestos Similares
1-Acryloyloxy-3-adamantanol can be compared with other adamantane derivatives, such as:
1-Adamantanol: Lacks the acryloyloxy group and is primarily used in the synthesis of other adamantane derivatives.
1,3-Adamantanediol: The precursor to this compound, used in various chemical syntheses.
Adamantane: The parent hydrocarbon, used in the synthesis of a wide range of derivatives.
The uniqueness of this compound lies in its dual functionality, combining the stability of the adamantane core with the reactivity of the acryloyloxy group, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C13H18O3 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
[(5S,7R)-3-hydroxy-1-adamantyl] prop-2-enoate |
InChI |
InChI=1S/C13H18O3/c1-2-11(14)16-13-6-9-3-10(7-13)5-12(15,4-9)8-13/h2,9-10,15H,1,3-8H2/t9-,10+,12?,13? |
Clave InChI |
DKDKCSYKDZNMMA-ASZHBFLOSA-N |
SMILES isomérico |
C=CC(=O)OC12C[C@@H]3C[C@H](C1)CC(C3)(C2)O |
SMILES canónico |
C=CC(=O)OC12CC3CC(C1)CC(C3)(C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[c]cinnoline-4-carboxylic acid](/img/structure/B13819678.png)
![Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl-](/img/structure/B13819686.png)

![6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B13819695.png)


![1-Propanaminium,3-carboxy-N,N,N-trimethyl-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-,inner salt, (2R)-](/img/structure/B13819708.png)
![25-Ethoxy-27-diethoxyphosphoryloxycalix[4]arene](/img/structure/B13819714.png)

![(2Z,2'Z)-4,4'-[benzene-1,4-diylbis(methanediylimino)]bis(4-oxobut-2-enoic acid)](/img/structure/B13819718.png)




